molecular formula C18H16Cl3N3OS B416822 N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide

N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide

Cat. No.: B416822
M. Wt: 428.8g/mol
InChI Key: OJELFPXQWGAYBY-UHFFFAOYSA-N
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Description

N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide is a complex organic compound with a unique structure that includes a trichloromethyl group, a cyano group, and a benzothienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene under controlled conditions to form the intermediate product. This intermediate is then reacted with benzoyl chloride to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichloromethyl group, in particular, makes it highly reactive in substitution reactions, while the benzothienyl moiety contributes to its potential biological activity .

Properties

Molecular Formula

C18H16Cl3N3OS

Molecular Weight

428.8g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]benzamide

InChI

InChI=1S/C18H16Cl3N3OS/c19-18(20,21)17(23-15(25)11-6-2-1-3-7-11)24-16-13(10-22)12-8-4-5-9-14(12)26-16/h1-3,6-7,17,24H,4-5,8-9H2,(H,23,25)

InChI Key

OJELFPXQWGAYBY-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3)C#N

Origin of Product

United States

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